2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) is a compound that combines an organic molecule with a copper ion. The organic component, 2-[bis(2-hydroxyethyl)amino]ethanol, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air . The copper ion, in its +1 oxidation state, adds unique properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through distillation or crystallization .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia or amines. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) involves its interaction with various molecular targets and pathways. The copper ion can participate in redox reactions, influencing cellular processes and enzyme activities. The organic component can interact with biological membranes and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but lacks the copper ion, making it less effective in certain applications.
Diethanolamine: Another similar compound but with different chemical properties and applications.
Ethanolamine: A simpler compound with fewer hydroxyl groups and different reactivity.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) is unique due to the presence of the copper ion, which imparts additional chemical and biological properties. This makes it more versatile and effective in various applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
11065-16-0 |
---|---|
Molekularformel |
C12H30CuN2O6+ |
Molekulargewicht |
361.92 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) |
InChI |
InChI=1S/2C6H15NO3.Cu/c2*8-4-1-7(2-5-9)3-6-10;/h2*8-10H,1-6H2;/q;;+1 |
InChI-Schlüssel |
ILFBEPYIFPYUMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.